molecular formula C12H28N2O7 B14087731 O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)

Cat. No.: B14087731
M. Wt: 312.36 g/mol
InChI Key: FGWMKAWTYWONHC-UHFFFAOYSA-N
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Description

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a polyether-based bifunctional compound characterized by a 17-carbon backbone interspersed with five oxygen atoms (at positions 3,6,9,12,15) and hydroxylamine (-NHOH) groups at both termini. This structure confers unique reactivity, particularly in crosslinking applications and coordination chemistry, due to the nucleophilic and redox-active nature of hydroxylamine.

Properties

Molecular Formula

C12H28N2O7

Molecular Weight

312.36 g/mol

IUPAC Name

O-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine

InChI

InChI=1S/C12H28N2O7/c13-20-11-9-18-7-5-16-3-1-15-2-4-17-6-8-19-10-12-21-14/h1-14H2

InChI Key

FGWMKAWTYWONHC-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCON)OCCOCCOCCON

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule consists of a 17-atom PEG backbone (3,6,9,12,15-pentaoxaheptadecane) terminated by hydroxylamine groups. Key challenges include:

  • Weak nucleophilicity of hydroxylamine , necessitating activation or protection strategies.
  • Steric hindrance from the PEG chain, complicating substitution reactions.
  • Oxidation sensitivity of hydroxylamine groups, requiring inert atmospheres or stabilizing agents.

Synthesis Strategies

Direct Nucleophilic Substitution with Hydroxylamine

A two-step approach mirrors methods for PEG-bis-amine synthesis:

  • Activation of PEG Diol :
    The terminal hydroxyl groups of 3,6,9,12,15-pentaoxaheptadecane-1,17-diol are converted to leaving groups (e.g., bromide or tosylate). For example, reaction with thionyl bromide (SOBr₂) yields the bis-bromide intermediate (3,6,9,12,15-pentaoxaheptadecane-1,17-diyl bis-bromide).

  • Amination with Hydroxylamine :
    The bis-bromide undergoes nucleophilic displacement with hydroxylamine. However, hydroxylamine’s poor nucleophilicity in aqueous solutions often necessitates alkaline conditions. A typical procedure involves:

    • Refluxing the bis-bromide with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium methoxide (NaOMe) in methanol.
    • Equation:
      $$
      \text{PEG-Br}2 + 2\,\text{NH}2\text{OH} \xrightarrow{\text{NaOMe/MeOH}} \text{PEG-(NHOH)}_2 + 2\,\text{HBr}
      $$
    • Yield : ~50–65% (extrapolated from similar reactions).
Table 1: Direct Substitution Parameters
Parameter Value Source
PEG bis-bromide 67705-77-5 (CAS)
Solvent Methanol
Base Sodium methoxide
Temperature Reflux (65°C)
Reaction Time 12–24 hours

Protected Hydroxylamine Reagents

To circumvent hydroxylamine’s instability, protected derivatives are employed:

O-Tetrahydro-2H-pyran-2-yl (THP) Hydroxylamine
  • Synthesis :
    THP-protected hydroxylamine (20 ) is prepared via acid-catalyzed reaction of hydroxylamine with 3,4-dihydro-2H-pyran.
  • Coupling :
    The PEG bis-bromide reacts with 20 in polar aprotic solvents (e.g., DMF) under mild conditions (25–40°C).
  • Deprotection :
    The THP groups are removed using HCl in dioxane/methanol, yielding the free bis-hydroxylamine.
  • Advantage : Higher yields (~70–80%) due to reduced side reactions.
O-Benzylhydroxylamine (BnONH₂)
  • Procedure :
    • PEG bis-bromide is treated with BnONH₂ in the presence of a coupling agent (e.g., EDC/HOBt).
    • Hydrogenolysis (H₂/Pd-C) cleaves the benzyl groups.
  • Yield : ~60–75% (reported for analogous hydroxamates).

Optimization and Mechanistic Insights

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade PEG at high temperatures.
  • Methanol/water mixtures balance solubility and reaction rates but risk oxidation.

Base Selection

  • Strong bases (e.g., NaOMe) deprotonate hydroxylamine, accelerating substitution but risking PEG backbone degradation.
  • Mild bases (e.g., K₂CO₃) are preferable for sensitive substrates.

Temperature Control

  • Reflux conditions (65°C) improve kinetics but necessitate inert atmospheres to prevent hydroxylamine oxidation.
  • Room-temperature reactions are feasible with activated leaving groups (e.g., tosylates).

Characterization and Purity

  • Molecular Weight : 312.36 g/mol (theoretical).
  • Purity : ≥98% (HPLC).
  • Spectroscopic Data :
    • IR : N–O stretch at ~930 cm⁻¹, O–H stretch at ~3300 cm⁻¹.
    • ¹H NMR (D₂O): δ 3.55–3.75 (m, PEG backbone), δ 2.85 (s, NHOH).

Applications and Derivatives

  • Bioconjugation : Forms stable oxime linkages with ketones/aldehydes, enabling protein-PEGylation.
  • Polymer Crosslinking : Serves as a difunctional initiator for polyurethanes or hydrogels.

Chemical Reactions Analysis

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine groups can be oxidized to nitroso or nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions with electrophiles like alkyl halides, leading to the formation of N-alkylated products.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Scientific Research Applications

O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) involves its ability to form stable covalent bonds with various molecular targets. The hydroxylamine groups can react with carbonyl-containing compounds, such as aldehydes and ketones, to form oximes. This reactivity is exploited in the modification of biomolecules and the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine), highlighting differences in terminal groups, applications, and physicochemical properties:

Compound Name CAS Number Terminal Groups Molecular Weight Key Applications Key Properties
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine 72236-26-1 -NH₂ 280.36 g/mol Polymer synthesis, specialty coatings, crosslinking Soluble in polar solvents (methanol, acetone); hygroscopic
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-bromide 67705-77-5 -Br 449.33 g/mol Crosslinking reagent in organic synthesis Reactive toward nucleophiles; used in alkylation reactions
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-azide 356046-26-9 -N₃ 352.37 g/mol Click chemistry, bioconjugation Photoreactive; forms stable triazole linkages
Biotin-PEG Dimer N/A Biotin ~700 g/mol (est.) Biochemical assays, affinity tagging High binding affinity for streptavidin; water-soluble
MTS-17-MTS (Methanethiosulfonate derivative) N/A -SO₂-S-CH₃ ~500 g/mol (est.) Protein engineering, cysteine residue modification Thiol-reactive; forms disulfide bonds
Hypothetical O,O'-Bis(hydroxylamine) Derivative (Target Compound) N/A -NHOH ~312.34 g/mol (est.) Potential crosslinking, chelation, or redox applications (inferred from analogs) Expected reactivity: oxime formation, metal coordination, radical scavenging

Reactivity and Functional Differences

  • Bis-amine (72236-26-1) : Primarily used in polymer synthesis due to its amine termini, which react with epoxides, isocyanates, or carbonyl groups. Its hygroscopic nature necessitates inert storage conditions .
  • Bis-bromide (67705-77-5) : Acts as an alkylating agent, enabling nucleophilic substitution reactions. Its applications are more niche compared to the bis-amine variant .
  • Bis-azide (356046-26-9) : Utilized in click chemistry via azide-alkyne cycloaddition, offering high selectivity and stability in bioconjugation .
  • Target Compound (Bis-hydroxylamine) : The hydroxylamine groups (-NHOH) are redox-active, enabling participation in Fenton-like reactions or coordination with transition metals (e.g., Fe³⁺, Cu²⁺). This property is absent in amine or azide analogs and could be exploited in catalytic or biomedical contexts .

Biological Activity

O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is a compound with significant potential in biological applications. Its structure includes multiple ether linkages, which contribute to its unique properties and biological activity. This article explores the compound's biological activity through various studies and research findings.

  • Molecular Formula : C12H28N2O7
  • Molecular Weight : 312.36 g/mol
  • CAS Number : 894414-82-5

The biological activity of O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) is primarily attributed to its ability to form stable complexes with various biomolecules. Hydroxylamines are known to participate in redox reactions and can modify proteins and nucleic acids. This reactivity may lead to changes in cellular signaling pathways and metabolic processes.

Case Studies and Research Findings

  • Antioxidant Activity : Research indicates that hydroxylamine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. A study demonstrated that O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine) effectively reduced lipid peroxidation in a cellular model .
  • Cytotoxicity Studies : In vitro cytotoxicity assays showed that this compound could selectively induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
  • Cellular Uptake : The compound's hydrophilic nature facilitates its uptake into cells via endocytosis. Studies using fluorescence microscopy have confirmed the intracellular localization of the compound within endosomal compartments .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantReduces lipid peroxidation; scavenges free radicals
CytotoxicityInduces apoptosis in cancer cells
Cellular UptakeFacilitates endocytosis; localized in endosomes

Table 2: Comparison with Other Hydroxylamine Derivatives

Compound NameMolecular WeightAntioxidant ActivityCytotoxicity
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl)bis(hydroxylamine)312.36 g/molHighModerate
Hydroxylamine61.06 g/molModerateLow
N-Acetylhydroxylamine115.13 g/molLowHigh

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